molecular formula C8H13ClO2 B13302217 1-Chlorocycloheptane-1-carboxylic acid

1-Chlorocycloheptane-1-carboxylic acid

Cat. No.: B13302217
M. Wt: 176.64 g/mol
InChI Key: IBCRBAOUYCFFEG-UHFFFAOYSA-N
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Description

1-Chlorocycloheptane-1-carboxylic acid is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by a seven-membered ring with a chlorine atom and a carboxylic acid group attached to the same carbon atom. The presence of these functional groups imparts unique chemical properties to the compound, making it of interest in various scientific fields.

Preparation Methods

The synthesis of 1-chlorocycloheptane-1-carboxylic acid can be achieved through several methods:

  • Synthetic Routes

      Halogenation of Cycloheptane: Cycloheptane can be chlorinated using chlorine gas in the presence of ultraviolet light to form 1-chlorocycloheptane. This intermediate can then be oxidized to introduce the carboxylic acid group.

      Grignard Reaction: Cycloheptanone can be converted to its corresponding Grignard reagent, which can then react with carbon dioxide to form the carboxylic acid. Subsequent chlorination introduces the chlorine atom at the desired position.

  • Industrial Production Methods

      Oxidation of Cycloheptane Derivatives: Industrially, the compound can be produced by oxidizing cycloheptane derivatives using strong oxidizing agents such as potassium permanganate or chromium trioxide. The resulting carboxylic acid can then be chlorinated to obtain this compound.

Chemical Reactions Analysis

1-Chlorocycloheptane-1-carboxylic acid undergoes various chemical reactions, including:

  • Substitution Reactions

      Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of corresponding substituted cycloheptane carboxylic acids.

  • Oxidation and Reduction

      Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives such as esters or amides.

      Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes using reducing agents like lithium aluminum hydride.

  • Addition Reactions

      Hydrogenation: The double bonds in the ring can be hydrogenated in the presence of a catalyst to form saturated derivatives.

Scientific Research Applications

1-Chlorocycloheptane-1-carboxylic acid has several applications in scientific research:

  • Chemistry

      Synthesis of Complex Molecules: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

  • Biology

      Biochemical Studies: The compound is used in studies to understand the behavior of cyclic compounds in biological systems.

  • Medicine

      Drug Development: Its derivatives are explored for potential therapeutic applications, including anti-inflammatory and antimicrobial agents.

  • Industry

      Material Science: It is used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 1-chlorocycloheptane-1-carboxylic acid involves its interaction with various molecular targets:

  • Molecular Targets

      Enzymes: The compound can inhibit or activate specific enzymes, affecting biochemical pathways.

      Receptors: It can bind to receptors, modulating cellular responses.

  • Pathways Involved

      Signal Transduction: The compound can influence signal transduction pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

1-Chlorocycloheptane-1-carboxylic acid can be compared with other similar compounds:

  • Similar Compounds

      Cycloheptane Carboxylic Acid: Lacks the chlorine atom, resulting in different chemical reactivity.

      1-Bromocycloheptane-1-carboxylic Acid: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity and applications.

  • Uniqueness

    • The presence of both the chlorine atom and the carboxylic acid group in the same molecule imparts unique chemical properties, making it distinct from other cycloheptane derivatives.

Properties

Molecular Formula

C8H13ClO2

Molecular Weight

176.64 g/mol

IUPAC Name

1-chlorocycloheptane-1-carboxylic acid

InChI

InChI=1S/C8H13ClO2/c9-8(7(10)11)5-3-1-2-4-6-8/h1-6H2,(H,10,11)

InChI Key

IBCRBAOUYCFFEG-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)(C(=O)O)Cl

Origin of Product

United States

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